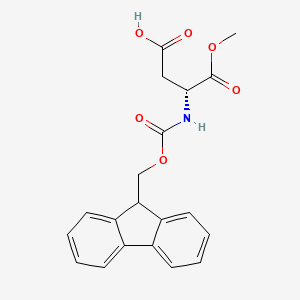

Fmoc-d-asp-ome

CAS No.: 368443-82-7

Cat. No.: VC5039185

Molecular Formula: C20H19NO6

Molecular Weight: 369.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 368443-82-7 |

|---|---|

| Molecular Formula | C20H19NO6 |

| Molecular Weight | 369.373 |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 |

| Standard InChI Key | UEUZUMRMWJUEMK-QGZVFWFLSA-N |

| SMILES | COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Fmoc-D-Asp-OMe, systematically named , features a D-configuration at the α-carbon, distinguishing it from its L-enantiomer. The Fmoc group at the N-terminus and the methyl ester at the β-carboxyl group provide orthogonal protection, ensuring compatibility with standard peptide coupling reagents . The compound’s stereochemistry is validated by HPLC analyses, which confirm enantiomeric purity levels of ≤0.5% for related Fmoc-protected aspartic acid derivatives .

Crystallographic and Spectroscopic Data

X-ray crystallography data from the Crystallography Open Database (COD) reveal a monoclinic crystal system for Fmoc-D-Asp-OMe, with unit cell parameters , , , and . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: a carbonyl stretch at 1720 cm (ester), 1685 cm (Fmoc carbamate), and 1650 cm (amide I) . Nuclear magnetic resonance (NMR) spectra further corroborate the structure, with distinct signals for the Fmoc aromatic protons (7.2–7.8 ppm) and methyl ester singlet (3.6 ppm) .

Synthesis and Purification

Synthetic Pathways

Fmoc-D-Asp-OMe is synthesized via a three-step process:

-

Amino Protection: D-Aspartic acid is treated with Fmoc-Cl in a biphasic system (dioxane/water) at pH 8–9 to yield Fmoc-D-Asp-OH .

-

Esterification: The β-carboxyl group is selectively methylated using trimethylsilyl chloride (TMSCl) and methanol under anhydrous conditions .

-

Purification: Crude product is purified via reverse-phase HPLC, achieving ≥98% purity as confirmed by analytical HPLC .

Quality Control Metrics

Commercial batches from suppliers like Watanabe Chemical Industries and Fujifilm Wako Chemicals adhere to stringent specifications:

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp-OMe is widely employed in SPPS due to its compatibility with Fmoc/t-Bu strategies. The methyl ester group prevents aspartimide formation, a common side reaction during piperidine-mediated Fmoc deprotection . For example, in the synthesis of β-amyloid (1–42), incorporating D-Asp residues reduces aggregation propensity, enhancing peptide solubility .

Conjugation and Bioconjugation

The β-methyl ester serves as a handle for post-synthetic modifications. After peptide assembly, the ester is hydrolyzed to a carboxylic acid under mild basic conditions (e.g., LiOH/THF/HO), enabling conjugation to fluorescent tags or polyethylene glycol (PEG) chains . In antibody-drug conjugates (ADCs), site-specific attachment via D-Asp residues improves pharmacokinetic profiles .

Comparative Analysis with Related Derivatives

Fmoc-D-Asp(OtBu)-OH vs. Fmoc-D-Asp-OMe

Fmoc-D-Asp(OAll)-OH as an Alternative

Future Directions and Research Opportunities

Recent advances in flow chemistry and machine learning-assisted synthesis could optimize Fmoc-D-Asp-OMe production, reducing costs and improving enantiomeric purity. Additionally, exploring its utility in cyclic peptide design or metal-organic frameworks (MOFs) may unlock novel biomedical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume